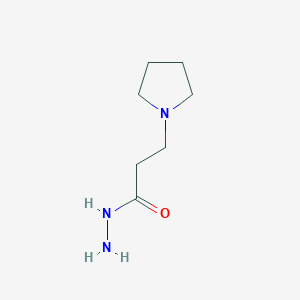

3-(Pyrrolidin-1-yl)propanehydrazide

説明

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its importance as a versatile scaffold. nih.gov The non-planar, saturated nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a significant advantage in designing drug candidates with improved target specificity and pharmacokinetic profiles. nih.gov Synthetic chemists have developed a myriad of methods for the construction and functionalization of the pyrrolidine nucleus, ranging from classical 1,3-dipolar cycloadditions to modern catalytic asymmetric syntheses. nih.govorganic-chemistry.org

The hydrazide moiety (-CONHNH2) is another critical functional group in medicinal chemistry, known for its ability to act as a versatile intermediate in the synthesis of various heterocyclic compounds. Hydrazide derivatives are recognized for a wide spectrum of biological activities. researchgate.net The combination of the pyrrolidine ring and the propanehydrazide functional group in 3-(Pyrrolidin-1-yl)propanehydrazide creates a molecule with inherent potential for biological activity and as a building block for more complex chemical entities.

Overview of Research Significance and Potential Applications

Although direct research on this compound is not yet widespread, the significance of its structural analogs provides a strong rationale for its investigation. For instance, derivatives of 3-(pyrrolidin-1-yl)propionic acid have been synthesized and shown to possess potent anti-HIV activity by acting as CCR5 receptor antagonists. researchgate.net This suggests that modifications of the propanoic acid chain, such as the inclusion of a hydrazide group, could lead to novel therapeutic agents.

Furthermore, the hydrazide functional group is a precursor to many biologically active molecules, including pyrazoles, oxadiazoles, and Schiff bases, which have been reported to exhibit a range of activities including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net The synthesis of new derivatives from a propanehydrazide scaffold has been demonstrated, highlighting the utility of such compounds as key intermediates in generating diverse chemical libraries for biological screening. researchgate.net

Given the established biological importance of both the pyrrolidine ring and the hydrazide functional group, this compound represents a promising, yet underexplored, area of research. Future investigations into its synthesis, derivatization, and biological evaluation are poised to uncover new applications in medicinal chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59737-32-5 | chemscene.combldpharm.com |

| Molecular Formula | C7H15N3O | chemscene.combldpharm.com |

| Molecular Weight | 157.21 g/mol | chemscene.combldpharm.com |

| IUPAC Name | This compound | ChemScene |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-pyrrolidin-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-9-7(11)3-6-10-4-1-2-5-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCXARUQTWKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395050 | |

| Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59737-32-5 | |

| Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrrolidin 1 Yl Propanehydrazide

Precursor Selection and Chemical Transformations

The strategic selection of precursors is fundamental to the successful synthesis of 3-(Pyrrolidin-1-yl)propanehydrazide. The most common pathway involves a two-step sequence: the formation of an ester intermediate, followed by hydrazinolysis.

The synthesis typically commences with pyrrolidine (B122466), a readily available cyclic secondary amine. organic-chemistry.orgnih.govnih.gov The key transformation is a conjugate addition reaction, specifically an aza-Michael addition, between pyrrolidine and an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate. sci-hub.se

In this reaction, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate ester. This process is generally efficient and leads to the formation of the corresponding ester precursor, methyl 3-(pyrrolidin-1-yl)propanoate or ethyl 3-(pyrrolidin-1-yl)propanoate. This method is analogous to the synthesis of similar structures where a secondary amine is added to an activated alkene. researchgate.net

The crucial step in forming the target molecule is the conversion of the intermediate ester, 3-(pyrrolidin-1-yl)propanoate, into the corresponding hydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov

The reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This results in the displacement of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of the stable this compound. This method is a standard and widely used procedure for preparing hydrazides from their corresponding esters due to its high yield and straightforward execution. researchgate.netchemicalbook.com

Reaction Mechanisms and Pathways in this compound Formation

The formation of this compound proceeds through a well-defined two-step reaction pathway.

Aza-Michael Addition: Pyrrolidine attacks the β-carbon of the acrylate ester. The resulting enolate is then protonated, yielding the stable propanoate ester.

Hydrazinolysis: Hydrazine attacks the carbonyl carbon of the newly formed ester. A tetrahedral intermediate is formed, which then collapses, eliminating an alcohol molecule (methanol or ethanol) to yield the final hydrazide product.

The efficiency of the synthesis depends on carefully controlled reaction conditions for each step. While specific parameters for this exact compound are not widely published, conditions can be optimized based on analogous reactions. researchgate.netnih.govchemicalbook.com

| Parameter | Step 1: Aza-Michael Addition | Step 2: Hydrazinolysis |

| Reactants | Pyrrolidine, Acrylate Ester (Methyl or Ethyl) | 3-(Pyrrolidin-1-yl)propanoate, Hydrazine Hydrate |

| Solvent | Often run neat, or in a polar solvent like Ethanol or Methanol (B129727). | Absolute Ethanol is commonly used. researchgate.net |

| Temperature | Typically room temperature to gentle reflux. | Reaction is commonly refluxed for several hours (3-5 h). nih.gov |

| Catalyst | Generally not required as the amine is sufficiently nucleophilic. | A catalytic amount of acid is sometimes used for similar reactions but often not necessary for hydrazinolysis. |

| Work-up | Evaporation of solvent, followed by distillation or chromatography of the ester. | Cooling of the reaction mixture and precipitation of the product in cold water. nih.gov |

The data in this table is based on typical conditions for analogous chemical reactions.

An alternative route for the synthesis could involve the reaction of pyrrolidine with a 3-halopropanoyl derivative. For instance, pyrrolidine could be reacted with 3-chloropropionyl chloride to form an amide, which would then require reduction and subsequent hydrazinolysis.

A more direct alternative involves the nucleophilic substitution of a halogen in a pre-formed hydrazide. This would entail reacting pyrrolidine with a reagent like 3-chloropropanehydrazide.

Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research. The purification process begins after the completion of the hydrazinolysis step.

A common initial isolation technique involves pouring the reaction mixture into ice-cold distilled water. nih.gov This often causes the solid hydrazide product to precipitate out of the solution. The crude product can then be collected by filtration, washed with excess cold water to remove any water-soluble impurities, and air-dried. nih.gov

For achieving research-grade purity, recrystallization is a standard method. The crude product is dissolved in a minimum amount of a hot solvent, such as ethanol, and then allowed to cool slowly. researchgate.net As the solution cools, the solubility of the hydrazide decreases, leading to the formation of pure crystals, while impurities remain in the solvent.

For even higher purity, or if recrystallization is ineffective, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the desired product from any remaining starting materials or by-products. nih.gov The purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity and Functional Group Transformations of 3 Pyrrolidin 1 Yl Propanehydrazide

Reactivity of the Hydrazide Moiety

The hydrazide group (-CONHNH2) is a versatile functional group known for its nucleophilicity and ability to participate in a variety of reactions, making it a valuable intermediate in organic synthesis.

Acylation Reactions and Derivative Synthesis

The terminal nitrogen of the hydrazide is a potent nucleophile and readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form N-acylhydrazone derivatives. This reactivity is fundamental to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. For instance, the reaction of hydrazides with aromatic aldehydes in the presence of a catalytic amount of acetic acid leads to the formation of N-acylhydrazones. nih.gov These reactions are typically efficient and proceed with good yields. nih.gov

The synthesis of various heterocyclic compounds often utilizes hydrazides as key starting materials. For example, reacting a hydrazide with anhydrides like malic, phthalic, or succinic anhydride (B1165640) can lead to the formation of pyridazine (B1198779) derivatives. researchgate.net

Table 1: Examples of Acylation and Related Reactions of Hydrazides

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Hydrazide | Aromatic Aldehyde | N-Acylhydrazone | nih.gov |

| Hydrazide | Malic Anhydride | Pyridazine derivative | researchgate.net |

| Hydrazide | Phthalic Anhydride | Pyridazine derivative | researchgate.net |

| Hydrazide | Succinic Anhydride | Pyridazine derivative | researchgate.net |

Condensation Reactions with Carbonyl Compounds

Hydrazides readily condense with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of hydrazide chemistry and serves as a gateway to the synthesis of various heterocyclic systems. The reaction of α-amino acid phenylhydrazides with aldehydes and ketones, for instance, yields 3-(phenylamino)imidazolidin-4-one derivatives in good yields. researchgate.net The nature of the carbonyl compound and the reaction conditions can influence the final product. For example, the condensation of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds in the presence of pyrrolidine (B122466) can lead to either 1,2- or 1,4-addition products. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

The hydrazide moiety is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, various five- and six-membered rings can be constructed. For example, the reaction of a hydrazide with acetylacetone, ethyl acetoacetate, or ethyl cyanoacetate (B8463686) can afford pyrazole (B372694) derivatives. researchgate.net Furthermore, Schiff's bases derived from hydrazides can be converted into oxazepine derivatives by reacting with malic anhydride. researchgate.net The synthesis of complex polycyclic systems can also be achieved through carefully designed cyclization strategies involving hydrazides. nih.govresearchgate.net

Chemical Transformations Involving the Pyrrolidine Ring

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, also possesses distinct reactivity. wikipedia.org As a secondary amine, the nitrogen atom is basic and nucleophilic, allowing for various transformations. wikipedia.org

The pyrrolidine ring can be introduced into molecules through various synthetic methods, including the alkylation of proline derivatives. nih.gov The functionalization of the pyrrolidine ring itself can be achieved through several methods. For example, α-acetoxy-β-chloro derivatives of pyrrolidines can be synthesized electrochemically. organic-chemistry.org Additionally, metal-catalyzed reactions, such as those involving rhodium, can be used to introduce functional groups onto the pyrrolidine ring. organic-chemistry.org

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique combination of a hydrazide and a pyrrolidine ring in 3-(pyrrolidin-1-yl)propanehydrazide opens up possibilities for novel reaction pathways and potential catalytic applications. Pyrrolidine and its derivatives are widely used as organocatalysts in various asymmetric reactions. nih.gov The pyrrolidine moiety can act as a chiral auxiliary or a catalytic center, influencing the stereochemical outcome of a reaction. nih.gov

The development of new synthetic methodologies, such as multi-component reactions and cascade reactions, provides opportunities to explore the reactivity of this compound in constructing complex molecular architectures. mdpi.com For instance, the [3+2] cycloaddition reaction involving azomethine ylides derived from glycine (B1666218) is a powerful tool for synthesizing pyrrolidine-containing polycyclic compounds. mdpi.com

Further research into the reactivity of this compound could lead to the discovery of novel transformations and its application as a versatile building block or catalyst in organic synthesis.

Derivatization Strategies and Analogue Synthesis Based on 3 Pyrrolidin 1 Yl Propanehydrazide

Design and Synthesis of Structure-Activity Relationship (SAR) Libraries

The development of Structure-Activity Relationship (SAR) libraries is a cornerstone of modern drug discovery, allowing researchers to systematically explore how modifications to a chemical structure affect its biological activity. For a compound like 3-(Pyrrolidin-1-yl)propanehydrazide, this would typically involve the synthesis of a series of analogues with variations at key positions. Potential modifications could include:

Substitution on the pyrrolidine (B122466) ring: Introducing various functional groups at different positions of the pyrrolidine ring could probe interactions with biological targets.

Modification of the hydrazide moiety: The hydrazide group could be acylated, alkylated, or cyclized to form different heterocyclic systems, altering the compound's electronic and steric properties.

Alteration of the propane (B168953) linker: The length and flexibility of the three-carbon chain could be varied to optimize the spatial orientation of the pyrrolidine and hydrazide groups.

While general principles of SAR exist for pyrrolidine-containing compounds, such as the impact of stereochemistry on receptor binding, no specific SAR studies for this compound have been published. nih.gov

Incorporation into Complex Molecular Architectures

The this compound core could theoretically serve as a building block for the synthesis of more complex molecular architectures. The hydrazide functionality is a versatile handle for various chemical transformations, including the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles. The pyrrolidine moiety can be incorporated into larger polycyclic systems, a strategy often employed to introduce conformational constraints and enhance binding affinity to biological targets. mdpi.com

For instance, a related but distinct series of compounds, 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, have been synthesized and investigated for their antibacterial activity as inorganic pyrophosphatase inhibitors. nih.gov This demonstrates how a pyrrolidine-containing fragment can be integrated into a more complex heterocyclic system to achieve a specific biological effect. However, there is no available research detailing the specific use of this compound in the construction of such complex molecules.

Development of Prodrugs and Probes from the Core Structure

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug candidate. nih.govresearchgate.net The hydrazide group of this compound could potentially be masked with a promoiety to enhance properties like solubility or membrane permeability, which would then be cleaved in vivo to release the active compound.

Similarly, the core structure could be adapted to create chemical probes for biological research. For example, by attaching a fluorescent reporter group to the molecule, it could be used to visualize and study the localization and dynamics of its biological target.

Despite these theoretical possibilities, the scientific literature lacks any specific examples of prodrugs or molecular probes derived from the this compound scaffold. The successful application of prodrug strategies to other compounds highlights the potential of this approach, but its application to this specific molecule remains to be explored. nih.govmdpi.com

Theoretical and Computational Investigations of 3 Pyrrolidin 1 Yl Propanehydrazide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of molecular orbitals.

The electronic character of 3-(pyrrolidin-1-yl)propanehydrazide is shaped by its constituent parts: the electron-donating pyrrolidine (B122466) nitrogen and the versatile hydrazide moiety. The nitrogen atom in the pyrrolidine ring, being a secondary amine, imparts basicity to the scaffold. nih.gov The hydrazide group is also of significant scientific interest due to its unique structural properties and wide-ranging applications in medicinal chemistry and materials science.

Molecular Orbital Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. fayoum.edu.egresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen and the -NH2 group of the hydrazide moiety, reflecting their electron-donating nature. The LUMO, conversely, is likely to be distributed over the carbonyl group of the hydrazide, which acts as an electron-accepting region.

A representative table of HOMO, LUMO, and HOMO-LUMO gap energies for analogous compounds, calculated using DFT methods, is presented below. These values provide an estimation of the electronic properties of this compound.

| Compound/Fragment | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrolidine Derivative (representative) | -6.26 | 0.88 | 7.14 |

| Hydrazide Derivative (representative) | -6.75 | -1.54 | 5.21 |

| Piperidine Phenyl Hydrazine (B178648) Derivative | -5.89 | -1.32 | 4.57 |

This table presents representative data from computational studies on analogous compounds to infer the properties of this compound. asianpubs.orgmsu.edu

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the regions around the nitrogen atoms, particularly the lone pair of the pyrrolidine nitrogen and the amino group of the hydrazide, would exhibit negative potential (typically colored red), indicating their nucleophilic character. The area around the carbonyl oxygen would also show a negative potential. Conversely, the hydrogen atoms of the N-H bonds and the region around the carbonyl carbon would display positive potential (typically colored blue), indicating their electrophilic character. as-proceeding.comnih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function, and conformational analysis explores the different spatial arrangements (conformers) and their relative energies.

Pyrrolidine Ring Puckering

Propyl Chain Rotation

The propane (B168953) linker between the pyrrolidine ring and the hydrazide group introduces additional conformational flexibility. Rotation around the C-C single bonds of the propyl chain leads to various staggered and eclipsed conformations. The relative energies of these conformers determine the preferred spatial arrangement of the two functional groups. The rotational barriers for C-C bonds in similar aliphatic chains are typically in the range of 3-5 kcal/mol.

Hydrazide Group Conformation

The hydrazide group also possesses rotational freedom around the N-N and C-N bonds. The planarity of the amide-like C(=O)NH fragment is a key structural feature. Computational studies on similar hydrazide derivatives can provide insights into the preferred conformations.

The interplay of these conformational factors creates a complex potential energy surface (PES) with multiple local minima corresponding to different stable conformers. Understanding this energy landscape is crucial for predicting the molecule's behavior in different environments.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways from reactants to products, including the high-energy transition states. grnjournal.us

For this compound, several reaction types can be computationally investigated:

Nucleophilic Attack by the Pyrrolidine Nitrogen: The lone pair on the pyrrolidinyl nitrogen makes it a potent nucleophile. Computational studies can model its reaction with various electrophiles, calculating the activation energy barriers and identifying the transition state structures. For instance, the nucleophilic substitution reaction of pyrrolidine with electrophiles has been studied computationally, revealing the influence of the solvent on the reaction kinetics. researchgate.net

Reactions of the Hydrazide Group: The hydrazide moiety can undergo various reactions, such as condensation with aldehydes and ketones to form hydrazones, or oxidation. DFT calculations can be employed to explore the mechanisms of these transformations, providing detailed information on the bond-forming and bond-breaking processes. nih.gov

Intramolecular Reactions: The proximity of the nucleophilic pyrrolidine nitrogen and the electrophilic carbonyl carbon of the hydrazide could potentially lead to intramolecular reactions under certain conditions. Computational modeling can assess the feasibility of such pathways.

A general workflow for predicting reaction mechanisms involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most challenging step. youtube.com

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

In Silico Screening and Design of Novel Analogues

In silico methods are extensively used in drug discovery to screen virtual libraries of compounds and to design novel molecules with improved properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. ajrconline.org For this compound, a QSAR study could be undertaken if a set of analogues with measured biological activity were available. Descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and hydrophobicity would be calculated for each analogue and correlated with their activity to build a predictive model. Such models have been successfully developed for other pyrrolidine and hydrazide derivatives to guide the design of more potent compounds. unair.ac.idnih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. Based on the structure of this compound, a pharmacophore model could be generated and used to search large chemical databases for other molecules that fit the model. This virtual screening approach can identify novel compounds with a high probability of having the desired biological activity.

Analogue Design

Computational tools can be used to rationally design novel analogues of this compound. This can involve:

Modifying the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring to alter its steric and electronic properties.

Altering the Propyl Linker: Changing the length or rigidity of the linker to optimize the distance and orientation between the two key functional groups.

Substituting the Hydrazide Group: Replacing the hydrazide with other functional groups (bioisosteres) to improve properties like metabolic stability or binding affinity.

Molecular docking simulations can then be used to predict how these newly designed analogues would bind to a specific biological target, helping to prioritize which compounds to synthesize and test experimentally. researchgate.netrsc.org

Advanced Applications of 3 Pyrrolidin 1 Yl Propanehydrazide in Chemical Sciences

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The hydrazide functional group is a cornerstone in medicinal chemistry, frequently serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Hydrazides are precursors to a wide array of heterocyclic systems and can be readily converted into hydrazones, which possess a broad spectrum of biological activities.

For instance, research has shown the synthesis of various 3-aminopropanehydrazide (B13515802) derivatives as precursors for novel compounds with potential therapeutic applications. One study detailed the synthesis of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which served as a starting point for creating a library of derivatives, including hydrazinecarboxamides, triazolethiones, and acetamides. nih.gov These new molecules were evaluated for their antioxidant and anticancer activities. nih.gov

Similarly, propanehydrazide scaffolds have been utilized in the synthesis of potent enzyme inhibitors. A study on the synthesis of hydrazide-hydrazone derivatives from 2-[2-Fluoro[1,1′-biphenyl]-4-yl] propanoic acid demonstrated significant urease inhibitory activity. nih.govacs.org In this research, the propanehydrazide served as a crucial linker to introduce various substituted aromatic aldehydes, leading to a series of compounds with promising biological profiles. nih.govacs.org

The pyrrolidine (B122466) ring is also a highly privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. frontiersin.orgnih.govwikipedia.org Its rigid, three-dimensional structure is often used to orient functional groups in a specific spatial arrangement to optimize binding to biological targets. frontiersin.orgnih.govwikipedia.org For example, pyrrolidine derivatives are central to the structure of drugs such as Anisomycin, Daclatasvir, and Grazoprevir. mdpi.com While the synthesis of these specific APIs does not explicitly mention the use of 3-(pyrrolidin-1-yl)propanehydrazide, the presence of the pyrrolidine motif underscores its importance in pharmaceutical design. A review of recent patents highlights the continued interest in pyrrolidine derivatives as antibacterial agents, showcasing the versatility of this heterocyclic system in developing new therapeutics. nih.gov

Given the synthetic utility of both the propanehydrazide and pyrrolidine moieties, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel APIs. Its bifunctional nature allows for a variety of chemical transformations, making it an attractive building block for combinatorial chemistry and drug discovery programs.

Utility in Materials Science Research and Polymer Chemistry

In the realm of materials science, the pyrrolidine functional group has been incorporated into advanced polymers to create materials with unique properties. Although direct applications of this compound in this field are not yet reported, the functionalities it possesses are relevant to the development of novel polymers.

The hydrazide group, for example, can participate in polymerization reactions and can also be used to modify existing polymers to introduce specific functionalities. There is potential for this compound to be used as a monomer or a cross-linking agent in the synthesis of new polymeric materials.

Contributions to Environmental Chemistry Studies

Currently, there is a lack of specific research detailing the application or environmental fate of this compound in environmental chemistry. However, the pyrrolidine ring is a component of some natural products and pharmaceuticals, and therefore its environmental presence and degradation pathways are of interest. The study of the environmental behavior of such nitrogen-containing heterocyclic compounds is an active area of research.

Application as a Synthetic Building Block in Specialized Organic Synthesis

The combination of a secondary amine in the pyrrolidine ring and the reactive hydrazide group makes this compound a potentially versatile building block in specialized organic synthesis. The hydrazide moiety can undergo a variety of transformations to form different heterocyclic rings, which are prevalent in many biologically active molecules and functional materials.

Research on similar structures highlights this potential. For example, a study on the synthesis of new 3-(pyrimidin-2-yl amino) propane (B168953) hydrazide derivatives showcases how the propanehydrazide core can be used to construct more complex molecules. researchgate.net In this work, the starting hydrazide was reacted with various anhydrides and dicarbonyl compounds to yield pyridazine (B1198779) and pyrazole (B372694) derivatives, respectively. researchgate.net This demonstrates the utility of the propanehydrazide group as a scaffold for building diverse molecular architectures.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For 3-(Pyrrolidin-1-yl)propanehydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. The expected signals would include multiplets for the protons on the pyrrolidine (B122466) ring, typically in the range of 1.5-3.5 ppm. The two methylene (B1212753) groups of the propane (B168953) chain would also appear as distinct multiplets. The protons of the hydrazide group (-NH-NH₂) would likely appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, seven distinct carbon signals would be expected. The chemical shifts would differentiate the carbons of the pyrrolidine ring from those of the propane chain and the carbonyl carbon of the hydrazide group, which would appear significantly downfield.

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would establish proton-proton and proton-carbon correlations, providing a complete and detailed structural map of the molecule.

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structural fragments. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

For this compound, electrospray ionization (ESI) or chemical ionization (CI) would be suitable soft ionization techniques to produce the protonated molecule [M+H]⁺. The accurate mass measurement of this ion by HRMS would confirm the molecular formula C₇H₁₅N₃O. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation, with characteristic losses corresponding to the pyrrolidine ring and the propanehydrazide moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazide group. This data is invaluable for understanding the compound's solid-state conformation and packing.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of a compound from a mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a primary method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector would be suitable for detection, although a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could also be used, especially if the compound has a weak chromophore.

Gas Chromatography (GC): Due to the relatively low volatility and polar nature of the hydrazide group, direct analysis of this compound by GC might be challenging. However, derivatization of the hydrazide group to a less polar and more volatile derivative could enable GC analysis, which is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities.

Future Research Directions and Emerging Opportunities

Unexplored Reactivity and Catalysis with 3-(Pyrrolidin-1-yl)propanehydrazide

The chemical versatility of this compound is rooted in its bifunctional nature. The hydrazide group is a well-known precursor for a variety of heterocyclic systems and a key component in the formation of hydrazones, while the pyrrolidine (B122466) ring, a common motif in organocatalysis, offers intriguing possibilities. The systematic exploration of its reactivity is a paramount future objective.

The hydrazide functional group is known to participate in a wide array of chemical transformations. For instance, condensation reactions with aldehydes and ketones can yield a diverse library of N-acylhydrazones. These resulting structures are not merely simple derivatives but are recognized for their own spectrum of biological activities and as valuable intermediates in further synthetic steps. Furthermore, the cyclization of the hydrazide moiety with various reagents can lead to the formation of important five-membered heterocycles. Research on related propane (B168953) hydrazide derivatives has shown that they can be converted into oxadiazoles, pyrazoles, and other heterocyclic systems. researchgate.net A systematic investigation into these reactions with this compound could unveil novel compounds with unique properties.

Another significant, yet unexplored, area is the catalytic potential of this molecule. The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, famously forming the basis for prolinol-derived organocatalysts. The nitrogen atom of the pyrrolidine ring in this compound could potentially act as a Lewis base or participate in the formation of catalytically active enamines. Moreover, the entire molecule, with its multiple nitrogen atoms, could serve as a bidentate or even tridentate ligand for transition metal catalysis, opening avenues for developing novel catalytic converters for a range of organic transformations.

Table 1: Potential Unexplored Reactions of this compound

| Reaction Type | Reagent(s) | Potential Product(s) | Potential Applications |

| Hydrazone Formation | Aldehydes, Ketones | N-Acylhydrazones | Medicinal chemistry, chemical biology |

| Cyclization | Carbon disulfide, Phosgene derivatives | Oxadiazoles, Thiadiazoles | Materials science, pharmaceuticals |

| Heterocycle Synthesis | β-Diketones, α,β-Unsaturated ketones | Pyrazoles, Pyrazolines | Agrochemicals, drug discovery |

| Organocatalysis | As a catalyst with α,β-unsaturated aldehydes | Enamine intermediates for asymmetric synthesis | Chiral synthesis, fine chemicals |

| Ligand Synthesis | Transition metal salts (e.g., Pd, Ru, Cu) | Metal-ligand complexes | Homogeneous catalysis, cross-coupling reactions |

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput screening (HTS) has revolutionized the process of drug discovery and materials science by enabling the rapid testing of vast libraries of chemical compounds. chemdiv.comslideshare.net The suitability of a molecule as a building block for such libraries is contingent on its reactivity, modularity, and compatibility with automated synthesis protocols. This compound is an excellent candidate for integration into these platforms.

The presence of two distinct reactive sites—the nucleophilic hydrazide and the basic pyrrolidine nitrogen—allows for a modular "plug-and-play" approach to generating chemical libraries. The hydrazide can be readily reacted with a diverse set of aldehydes, ketones, or acylating agents available in commercial libraries. Simultaneously or sequentially, the pyrrolidine nitrogen can be quaternized or used to direct further reactions, although this is less common. This dual reactivity allows for the creation of a large number of derivatives from a single, common core structure.

The straightforward nature of the reactions involving the hydrazide group, such as hydrazone formation, is highly amenable to the automated liquid handling and parallel synthesis techniques that are central to HTS library generation. These reactions are often high-yielding and produce products that can be easily purified, or in some cases, used in screens without extensive purification. The discovery of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives as potent antibacterial agents originated from a high-throughput screening campaign, underscoring the power of this approach in identifying novel bioactive scaffolds. nih.gov Integrating this compound as a core building block could similarly lead to the discovery of new lead compounds.

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic planning, aiming to reduce waste, minimize energy consumption, and avoid the use of toxic substances. The development of sustainable synthetic routes to this compound and its derivatives is a crucial future research direction.

Currently, the synthesis of similar hydrazides often involves multi-step sequences that may use hazardous reagents and organic solvents. A greener approach would focus on minimizing these aspects. For instance, one-pot or multicomponent reactions, where multiple chemical bonds are formed in a single reaction vessel, represent a highly efficient and sustainable strategy. Research into the green synthesis of other pyrrolidine-containing compounds has demonstrated the feasibility of using environmentally benign solvent systems like ethanol-water mixtures and even performing reactions under catalyst-free conditions. rsc.org

Future research should aim to develop a green synthesis for this compound itself, possibly through a multicomponent reaction involving pyrrolidine, an acrylate (B77674) derivative, and hydrazine (B178648) under mild, solvent-minimized conditions. Furthermore, the application of alternative energy sources such as microwave irradiation or mechanochemistry (ball milling) could dramatically reduce reaction times and energy consumption compared to conventional heating.

Table 2: Comparison of Conventional vs. Proposed Green Synthetic Approaches

| Synthesis Step | Conventional Approach | Proposed Green Approach | Green Chemistry Principle Addressed |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), DMF | Water, Ethanol, or solvent-free conditions | Use of safer solvents, waste prevention |

| Catalysis | Use of strong acids or bases | Catalyst-free, biocatalysis, or recyclable catalysts | Catalysis, atom economy |

| Reaction Conditions | High temperatures, prolonged reaction times | Room temperature, microwave-assisted, mechanochemistry | Energy efficiency, waste prevention |

| Overall Process | Multi-step with isolation of intermediates | One-pot, multicomponent reaction | Atom economy, less hazardous synthesis |

Interdisciplinary Collaborations for Novel Applications

The full potential of this compound and its derivatives can only be realized through collaborative efforts that bridge the gap between different scientific disciplines. The structural motifs present in the molecule suggest a range of possible applications that require expertise from fields beyond traditional synthetic chemistry.

A primary area for collaboration is between synthetic chemists and chemical biologists or pharmacologists. The hydrazide moiety is a known pharmacophore, and related structures have shown promise as enzyme inhibitors. nih.gov A collaborative program could involve the synthesis of a focused library of derivatives, followed by screening for activity against various biological targets, such as bacterial enzymes (e.g., inorganic pyrophosphatase) or protein-protein interactions.

Another promising avenue lies in the field of materials science. The ability of the molecule to act as a ligand for metal ions could be explored in collaboration with inorganic chemists and materials scientists to develop new catalysts, sensors, or metal-organic frameworks (MOFs). The self-assembly properties of the derivatives, potentially driven by hydrogen bonding through the hydrazide group, could also be investigated for the creation of novel supramolecular structures.

Table 3: Potential Interdisciplinary Research Areas

| Research Area | Required Expertise | Potential Outcome |

| Drug Discovery | Synthetic Chemistry, Pharmacology, Microbiology | Novel antibacterial, antifungal, or antiviral agents |

| Biomaterials | Polymer Chemistry, Biomedical Engineering | Functionalized hydrogels or polymers for drug delivery or tissue engineering |

| Catalysis | Inorganic Chemistry, Materials Science | New homogeneous or heterogeneous catalysts for industrial processes |

| Chemical Sensing | Analytical Chemistry, Supramolecular Chemistry | Chemosensors for the detection of metal ions or small molecules |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(pyrrolidin-1-yl)propanehydrazide and its derivatives?

- Methodology : React 3-(substituted amino)propanehydrazide intermediates with aldehydes (e.g., 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde) in ethanol under reflux or room temperature. Purification involves filtration and recrystallization with diethyl ether-petroleum ether .

- Example : For 3-(4-benzylpiperidin-1-yl)propanehydrazide (5d), refluxing with 4-methoxybenzaldehyde yielded an 87% product after recrystallization .

Q. How are structural and purity characteristics validated for this compound?

- Techniques : High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular formulas (e.g., [M+H]+ for C14H22N3O: calculated 248.1763, observed 248.1761). Melting points (mp) and HPLC purity checks are standard .

Q. What factors influence the chemical stability of this compound derivatives?

- Key Factors :

- Substituent electronic effects (e.g., electron-withdrawing groups reduce stability).

- Solvent polarity during synthesis and storage.

- Exposure to light or moisture, which can hydrolyze the hydrazide moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted derivatives?

- Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the pyrrolidine nitrogen.

- Adjust stoichiometry of hydrazide intermediates to aldehydes (1:1.2 molar ratio) to drive Schiff base formation .

- Data Example :

| Derivative | Yield (%) | mp (°C) |

|---|---|---|

| 5b (4-fluorobenzyl) | 46 | 58–60 |

| 3c (4-methoxyphenylpiperazinyl) | 81 | 141–143 |

Q. What structural features correlate with biological activity in neuroprotection or enzyme inhibition?

- Structure-Activity Relationships (SAR) :

- Neuroprotection : Derivatives with methoxy or hydroxy substituents on aromatic rings show enhanced antioxidant activity (e.g., exceeding ascorbic acid in radical scavenging assays) .

- MAO-B Inhibition : Lower lipophilicity (calculated logP < 2.5) and dipole moments (<5 Debye) reduce neurotoxicity while retaining inhibitory potency .

Q. How can computational methods guide the design of less neurotoxic derivatives?

- QSTR Analysis :

- Parameters like polar surface area (PSA > 70 Ų) and hydrogen bond donor count (HBD ≤ 2) predict reduced blood-brain barrier penetration and neurotoxicity .

Q. What experimental assays are critical for evaluating antioxidant or enzyme inhibitory effects?

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。